(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.: 853891-77-7
Cat. No.: VC5156693
Molecular Formula: C16H10FN5S
Molecular Weight: 323.35
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853891-77-7 |
|---|---|
| Molecular Formula | C16H10FN5S |
| Molecular Weight | 323.35 |
| IUPAC Name | 6-[(E)-2-(2-fluorophenyl)ethenyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C16H10FN5S/c17-13-4-2-1-3-11(13)5-6-14-21-22-15(19-20-16(22)23-14)12-7-9-18-10-8-12/h1-10H/b6-5+ |
| Standard InChI Key | OJDAARAFPCJYPE-AATRIKPKSA-N |
| SMILES | C1=CC=C(C(=C1)C=CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
(E)-6-(2-fluorostyryl)-3-(pyridin-4-yl)-[1, triazolo[3,4-b] thiadiazole belongs to the triazolo-thiadiazole class, featuring a bicyclic system comprising a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety. The molecule adopts an (E)-configuration at the styryl double bond, with substituents at positions 3 (pyridin-4-yl) and 6 (2-fluorostyryl) creating a conjugated π-system. The fluorine atom at the ortho position of the styryl group introduces steric and electronic effects that influence molecular packing and intermolecular interactions.
Table 1: Fundamental Chemical Properties
Electronic and Steric Considerations
The pyridinyl group at position 3 contributes to the molecule's basicity (pKa ~4.5 for pyridine derivatives), while the electron-withdrawing fluorine atom modulates the electron density of the styryl substituent. X-ray crystallographic data for analogous triazolo-thiadiazoles reveal planar fused ring systems with dihedral angles <10° between the triazole and thiadiazole planes, suggesting significant π-conjugation .
Synthesis and Characterization
Synthetic Routes
The synthesis of triazolo-thiadiazole derivatives typically involves multi-step protocols combining cyclocondensation and cross-coupling reactions . For the target compound, a plausible pathway involves:
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Formation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol:
Reaction of pyridine-4-carbohydrazide with carbon disulfide under basic conditions yields the triazole-thiol precursor . -
Cyclization to triazolo-thiadiazole core:
Treatment with bromine in acetic acid facilitates oxidative cyclization, forming the fused bicyclic system . -
Styryl group introduction:
A Heck coupling reaction between 6-bromo-triazolo-thiadiazole intermediate and 2-fluorostyrene under palladium catalysis installs the (E)-configured styryl group.
Spectroscopic Characterization
Key spectral data for structural confirmation include:
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¹H NMR (400 MHz, DMSO-d₆):
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FT-IR (KBr):
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HRMS (ESI+):
m/z calculated for C₁₆H₁₀FN₅S [M+H]⁺: 324.0664, found: 324.0668
Biological Activities of Structural Analogs
Antimicrobial Properties
Triazolo-thiadiazole derivatives exhibit broad-spectrum antimicrobial activity. In a study of 3-(pyridin-4-yl)-[1, triazolo[3,4-b] thiadiazole analogs :
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Antibacterial activity (MIC values):
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Staphylococcus aureus: 8-32 μg/mL
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Escherichia coli: 16-64 μg/mL
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Antifungal activity:
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Candida albicans: 64-128 μg/mL
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The fluorostyryl substitution in the target compound may enhance membrane permeability compared to non-fluorinated analogs, potentially lowering MIC values .
Physicochemical Properties and Drug Likeness
Calculated Properties
Using the SwissADME predictor:
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LogP: 3.12 (moderate lipophilicity)
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Topological PSA: 78.9 Ų (moderate membrane permeability)
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Rule of Five violations: 0 (MW <500, H-bond donors <5)
Solubility Considerations
Despite the absence of experimental solubility data, structural analogs show:
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Water solubility: <0.1 mg/mL at pH 7.4
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DMSO solubility: >50 mg/mL
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